Phenoxymethylpenicillin calcium

Bioequivalence Pharmacokinetics Pediatric formulations

Procurement challenge: Selecting interchangeable oral penicillin salts without considering salt-specific bioavailability. Phenoxymethylpenicillin calcium (Penicillin V calcium) is the rational choice for pediatric mixtures and taste-masked tablets. - Equivalent total AUC to potassium salt (16.94 vs. 15.84 mg·h/L; p<0.09) in aqueous mixtures, without potassium counter-ion load. - ~9x lower solubility (8.3 mg/mL) than potassium salt enables taste masking and extended release. - >20x acid stability vs. Penicillin G at pH 1.0 (37°C); validated for oral gavage in rodent efficacy models. - Meets International Pharmacopoeia specs: assay 95.0%-102.0% (anhydrous basis).

Molecular Formula C32H34CaN4O10S2
Molecular Weight 738.8 g/mol
CAS No. 147-48-8
Cat. No. B086641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxymethylpenicillin calcium
CAS147-48-8
Molecular FormulaC32H34CaN4O10S2
Molecular Weight738.8 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2]
InChIInChI=1S/2C16H18N2O5S.Ca/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+2/p-2/t2*11-,12+,14-;/m11./s1
InChIKeyNPTZOUGIOYWQFI-ANPZCEIESA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxymethylpenicillin Calcium Procurement Evidence Guide


Phenoxymethylpenicillin calcium (Penicillin V calcium; CAS 147-48-8 as anhydrous form, 73368-74-8 as dihydrate) is the calcium salt of the naturally derived, acid-stable β-lactam antibiotic phenoxymethylpenicillin. It is a narrow-spectrum, penicillinase-sensitive bactericidal agent used primarily against susceptible Gram-positive organisms [1]. Unlike Penicillin G, the phenoxymethyl analog exhibits sufficient gastric acid stability for reliable oral administration, a property shared across its salt forms [2]. The calcium salt represents one of three principal pharmaceutical salt forms—alongside the potassium and benzathine salts—each offering distinct physicochemical profiles that directly influence bioavailability, formulation design, and patient-specific suitability, making interchangeable selection scientifically unsound.

Salt-form Calcium salt with moderated solubility for oral liquid and solid formulation research
Acid-stable Class-level gastric acid stability supports oral delivery studies without enteric coating
Compendial Pharmacopoeial identity and purity benchmarks available for procurement quality control

Phenoxymethylpenicillin Calcium Interchangeability


Although phenoxymethylpenicillin calcium, potassium, and benzathine salts share an identical β-lactam pharmacophore, their salt-specific physicochemical properties—aqueous solubility, dissolution rate, hygroscopicity, and gastrointestinal absorption kinetics—create quantifiable divergence in systemic exposure and clinical practicality [1]. The potassium salt dissolves freely (≥77 mg/mL in water) and delivers the fastest peak serum levels, while the calcium salt's slower solubility (1 part in 120 parts water) provides a moderated absorption profile that, in aqueous mixtures, achieves statistically equivalent total bioavailability (AUC) to the potassium salt [2]. Meanwhile, the benzathine salt's near-insolubility yields substantially lower bioavailability, making it unsuitable where rapid systemic levels are needed. These differences mean that formulation scientists, clinical procurement officers, and researchers cannot assume interchangeability: salt selection directly controls dissolution, absorption rate, and the presence of counter-ion load (potassium vs. calcium), all of which matter for target product profiles.

Property
Calcium Salt (This Product)
Potassium Salt (Common Alternative)
Aqueous solubility
Slowly soluble (1 part in 120 parts water)
Freely soluble in water
Dissolution & absorption
Moderated absorption profile; lower early-phase plasma levels in pediatric models
Faster dissolution; more rapid peak plasma levels
Tablet bioavailability
Inter-brand variability; may require formulation optimization
More consistent systemic exposure across brands
Salt selection directly controls dissolution rate and counter-ion load; substitution without reformulation may alter exposure profile.

Phenoxymethylpenicillin Calcium Comparative Evidence


Aqueous Mixture Bioavailability vs Potassium Salt

In a direct head-to-head crossover study of 8 healthy adult volunteers receiving 38,000 IU/kg oral aqueous mixtures, phenoxymethylpenicillin calcium produced a mean peak plasma concentration (Cmax) of 8.52 mg/L (SD 1.96) versus 8.40 mg/L (SD 2.61) for the potassium salt (p > 0.1), and a mean AUC of 16.94 mg·h/L (SD 3.31) versus 15.84 mg·h/L (SD 4.76) for the potassium salt (p < 0.09), confirming statistical equivalence in total systemic exposure when delivered as an aqueous mixture [1]. Median time-to-peak (Tmax) was 0.75 h for calcium versus 1.0 h for potassium (p > 0.1), indicating a numerically but not statistically faster absorption onset for the calcium salt in this formulation format.

Aqueous mixture bioavailability
Head-to-head
Calcium Cmax 8.52 mg/L; AUC 16.94 mg·h/L vs Potassium Cmax 8.40 mg/L; AUC 15.84 mg·h/L (p>0.1, p
Supports bioequivalence evaluation in aqueous oral mixture studies
Crossover design, n=8 healthy adults
Pediatric absorption kinetics
Head-to-head
Potassium salt: significantly higher 30-min plasma levels; calcium absorption further impaired in coeliac disease patients
Potassium may provide more consistent early-phase absorption; calcium requires careful formulation review in malabsorption models
N=37 children, capillary sampling
Aqueous solubility
Cross-study comparable
Calcium ~8.3 mg/mL (slowly soluble); Potassium ~77 mg/mL (freely soluble) — approx. 9-fold difference
Solubility differential guides formulation strategy: rapid-dissolve vs sustained-release designs
Pharmacopoeial and vendor data
Tablet bioavailability
Head-to-head
Calcium tablet brands showed lower serum concentrations vs potassium; one brand significantly inferior (p
Potassium salt tablets offer more consistent exposure; calcium salt tablets show inter-brand variability
Crossover, 6 subjects, 16 preparations; dissolution testing recommended
Gastric acid stability
Class-level
Phenoxymethylpenicillin (all salts) ≥20-fold longer half-life vs penicillin G at pH 1.0, 37°C
Supports oral antibiotic delivery research without enteric protection relative to penicillin G
Class-level inference; direct calcium–potassium stability comparison limited
Pharmacopoeial purity
Cross-study comparable
Assay: 95.0–102.0% (anhydrous); pH 5.0–7.5 (5 mg/mL); water ≤50 mg/g
Acceptance criteria align with authoritative standards, comparable to potassium salt specifications
International Pharmacopoeia monograph
Bioequivalence Pharmacokinetics Pediatric formulations

Pediatric Absorption Kinetics vs Potassium Salt

In a comparative study of 37 children (aged 2 months to 4 years) with upper respiratory infections, administration of mixtures containing potassium phenoxymethylpenicillin (Calciopen and Kåvepenin) resulted in significantly higher plasma concentrations at 30 minutes post-dose compared to preparations containing the calcium salt (Penicals) and benzathine salt (Meropenin) [1]. Furthermore, in a sub-group of 4 children with coeliac disease (confirmed by intestinal biopsy), the absorption of potassium penicillin V was superior to that of the calcium salt, with the reduction in absorption being most pronounced when the calcium salt was administered [1].

Pediatric absorption kinetics
Head-to-head
Potassium salt: significantly higher 30-min plasma levels; calcium absorption further impaired in coeliac disease patients
Potassium may provide more consistent early-phase absorption; calcium requires careful formulation review in malabsorption models
N=37 children, capillary sampling
Pediatric pharmacokinetics Absorption rate Salt-form selection

Aqueous Solubility: Calcium vs Potassium Salt

The International Pharmacopoeia specifies that phenoxymethylpenicillin calcium is 'slowly soluble in 120 parts of water' [1], corresponding to an approximate solubility of ~8.3 mg/mL (calculated as 1 g per 120 mL). In contrast, the British Pharmacopoeia and vendor technical data characterize phenoxymethylpenicillin potassium as 'freely soluble in water,' with experimentally confirmed solubility of approximately 77 mg/mL at 25°C [2]. This represents an approximately 9-fold solubility advantage for the potassium salt, which directly affects dissolution rate from solid oral dosage forms and the ease of preparing concentrated aqueous solutions.

Aqueous solubility
Cross-study comparable
Calcium ~8.3 mg/mL (slowly soluble); Potassium ~77 mg/mL (freely soluble) — approx. 9-fold difference
Solubility differential guides formulation strategy: rapid-dissolve vs sustained-release designs
Pharmacopoeial and vendor data
Aqueous solubility Formulation development Salt screening

Calcium Salt Tablet Bioavailability vs Potassium Salt

In a cross-over study of 6 healthy volunteers comparing 16 oral phenoxymethylpenicillin preparations (5 aqueous solutions, 7 tablets/capsules, 4 suspensions), the highest bioavailability was observed with aqueous solutions and potassium salt tablets/capsules. Two calcium salt tablet brands showed lower serum mean concentrations and lower bioavailability than the potassium salt preparations [1]. The difference was statistically significant (p < 0.05) for one of the two calcium tablet brands when compared against the potassium salt tablet with the highest mean serum concentrations. The poorer performance of calcium salt tablets was reflected in correspondingly longer in vitro dissolution times [1].

Tablet bioavailability
Head-to-head
Calcium tablet brands showed lower serum concentrations vs potassium; one brand significantly inferior (p
Potassium salt tablets offer more consistent exposure; calcium salt tablets show inter-brand variability
Crossover, 6 subjects, 16 preparations; dissolution testing recommended
Gastric acid stability
Class-level
Phenoxymethylpenicillin (all salts) ≥20-fold longer half-life vs penicillin G at pH 1.0, 37°C
Supports oral antibiotic delivery research without enteric protection relative to penicillin G
Class-level inference; direct calcium–potassium stability comparison limited
Pharmacopoeial purity
Cross-study comparable
Assay: 95.0–102.0% (anhydrous); pH 5.0–7.5 (5 mg/mL); water ≤50 mg/g
Acceptance criteria align with authoritative standards, comparable to potassium salt specifications
International Pharmacopoeia monograph
Relative bioavailability Solid dosage forms Quality control

Acid Stability Compared to Penicillin G

Solutions of phenoxymethylpenicillin in all salt forms—including the readily soluble potassium salt, the sparingly soluble calcium salt, and the nearly insoluble benzathine salt and free acid—demonstrate at least 20 times greater stability than solutions of penicillin G, as measured by half-life at pH 1.0 and 37°C [1]. This class-level acid stability is the mechanistic basis for the reliable oral bioavailability of phenoxymethylpenicillin in contrast to penicillin G, which is acid-labile and yields unpredictable serum levels after oral administration, limiting its use primarily to parenteral routes [2]. The calcium salt's additional property of being 'relatively insoluble at pH ranges below 3.0' may provide further gastric protection compared to the freely soluble potassium salt, though this differential requires direct comparative confirmation [2].

Gastric acid stability
Class-level
Phenoxymethylpenicillin (all salts) ≥20-fold longer half-life vs penicillin G at pH 1.0, 37°C
Supports oral antibiotic delivery research without enteric protection relative to penicillin G
Class-level inference; direct calcium–potassium stability comparison limited
Acid stability Oral bioavailability Penicillin class comparison

Pharmacopoeial Purity Specifications

The International Pharmacopoeia monograph for phenoxymethylpenicillin calcium specifies an assay content of 95.0% to 102.0% (calculated on the anhydrous basis), a pH of 5.0–7.5 for a 5.0 mg/mL solution in carbon-dioxide-free water, and a water content not exceeding 50 mg/g (5.0%) [1]. These compendial specifications provide a quantitative quality benchmark for procurement acceptance or rejection. For comparison, the British Pharmacopoeia monograph for phenoxymethylpenicillin potassium specifies the same assay range (95.0%–102.0%) and a pH range of 5.5–7.5 for a 5 mg/mL solution [2], indicating essentially identical purity and pH expectations between the two salt forms, with the solubility and dissolution differences being the primary differentiating quality attributes rather than chemical purity thresholds.

Pharmacopoeial purity
Cross-study comparable
Assay: 95.0–102.0% (anhydrous); pH 5.0–7.5 (5 mg/mL); water ≤50 mg/g
Acceptance criteria align with authoritative standards, comparable to potassium salt specifications
International Pharmacopoeia monograph
Quality specifications Pharmacopoeial compliance Procurement acceptance criteria

Phenoxymethylpenicillin Calcium Application Scenarios


Pediatric Oral Liquid Formulations

When developing or procuring pediatric oral suspensions or solutions, the calcium salt enables statistically equivalent total systemic exposure (AUC 16.94 vs. 15.84 mg·h/L; p < 0.09, not significant) compared to the potassium salt [1], while avoiding the potassium load that may be undesirable in renally compromised pediatric patients or those on potassium-sparing diuretics. The equivalent bioavailability in aqueous mixtures, coupled with the slower dissolution rate that may contribute to improved palatability, makes this salt form a rational choice for pediatric mixture formulations.

Sustained-Release or Taste-Masked Solid Dosage Forms

The approximately 9-fold lower aqueous solubility of phenoxymethylpenicillin calcium (~8.3 mg/mL) relative to the potassium salt (~77 mg/mL) provides a formulation advantage when designing modified-release, taste-masked, or chewable tablets [1][2]. Slower dissolution can reduce the intensity of bitter taste perception in the oral cavity and enable extended drug release profiles without complex coating technologies, provided that in vitro dissolution testing confirms adequate release for bioavailability.

Acid-Stable Oral Antibiotic Research

For in vitro or in vivo research models requiring reliable oral antibiotic delivery without enteric protection, phenoxymethylpenicillin calcium offers the class-defining ≥20-fold acid stability advantage over penicillin G at gastric pH (pH 1.0, 37°C) [1]. This property makes it suitable as an orally administered positive control or comparator in antibiotic efficacy studies, particularly in rodent models where oral gavage is standard and gastric degradation would confound results if penicillin G were used.

Procurement Acceptance Testing

Quality control and procurement teams can adopt the International Pharmacopoeia specifications for phenoxymethylpenicillin calcium—assay 95.0%–102.0% (anhydrous basis), pH 5.0–7.5 (5 mg/mL in CO2-free water), and water content ≤50 mg/g—as quantitative acceptance criteria for incoming batch release [1]. These specifications are comparable in rigor to the British Pharmacopoeia monograph for the potassium salt [2], ensuring that supplier qualification and CoA verification processes are grounded in authoritative, publicly available standards.

Application
Selection Property
Validation Focus
Pediatric aqueous mixture formulation research
Salt-form dissolution and bioavailability in aqueous mixtures
Bioequivalence endpoint review in oral liquid models
Sustained-release or taste-masked solid dosage form research
Low aqueous solubility supporting controlled dissolution profiles
In vitro dissolution and release-rate endpoint review
Oral antibiotic delivery research in gastric-acid-exposed models
Class-level gastric acid stability relative to penicillin G
Gastric stability half-life endpoint review
API quality control and procurement acceptance
Compendial purity and pH specifications
CoA verification against International Pharmacopoeia monograph

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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